molecular formula C8H18N2O B1212647 Monopropionylcadaverine CAS No. 65251-14-1

Monopropionylcadaverine

Cat. No.: B1212647
CAS No.: 65251-14-1
M. Wt: 158.24 g/mol
InChI Key: GULFPQVLEMSVST-UHFFFAOYSA-N
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Description

Monopropionylcadaverine is a monoacylated derivative of the biogenic diamine cadaverine (1,5-pentanediamine), formed via enzymatic propionylation. It is structurally characterized by a propionyl group (-COCH₂CH₃) attached to one of the primary amine groups of cadaverine. This compound has been studied primarily in the context of psychiatric disorders, particularly schizophrenia, where elevated blood levels have been observed in specific patient subgroups . Its metabolic precursor, cadaverine, is a product of lysine decarboxylation and is further metabolized by monoamine oxidase (MAO) and diamine oxidase (DAO).

Properties

CAS No.

65251-14-1

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

N-(5-aminopentyl)propanamide

InChI

InChI=1S/C8H18N2O/c1-2-8(11)10-7-5-3-4-6-9/h2-7,9H2,1H3,(H,10,11)

InChI Key

GULFPQVLEMSVST-UHFFFAOYSA-N

SMILES

CCC(=O)NCCCCCN

Canonical SMILES

CCC(=O)NCCCCCN

Synonyms

monopropionylcadaverine
monopropionylcadaverine monohydrochloride
n-propionylcadaverine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Characteristics

Monopropionylcadaverine shares structural similarities with two related compounds: cadaverine and monoacetylcadaverine.

Compound Structure Molecular Formula Key Functional Group
Cadaverine H₂N-(CH₂)₅-NH₂ C₅H₁₄N₂ Two primary amine groups
Monoacetylcadaverine H₂N-(CH₂)₅-NH-COCH₃ C₇H₁₆N₂O Acetyl group (-COCH₃)
This compound H₂N-(CH₂)₅-NH-COCH₂CH₃ C₈H₁₈N₂O Propionyl group (-COCH₂CH₃)

The propionyl group in this compound introduces greater hydrophobicity compared to monoacetylcadaverine, which may influence its distribution across lipid membranes and interactions with enzymes like MAO .

Metabolic Pathways and Enzyme Interactions

Both monoacetylcadaverine and this compound are terminal metabolites of cadaverine, but their formation and degradation pathways differ:

Cadaverine Metabolism: Primary Pathway: Oxidative deamination via MAO/DAO to form aminovaleric acid. Alternative Pathway: Acylation by acetyltransferases or propionyltransferases to form monoacetylcadaverine or this compound, respectively .

Enzyme Affinity: Monoacetylcadaverine is a substrate for both MAO and DAO, but its oxidation rate is slower than that of unmodified cadaverine due to steric hindrance from the acetyl group .

Accumulation in Disease: In schizophrenia patients, both monoacetylcadaverine and this compound levels are elevated, with this compound showing higher variability across ethnic cohorts (e.g., US vs. Japanese populations) .

Clinical Relevance in Schizophrenia

Comparative studies in schizophrenic and non-schizophrenic subjects reveal distinct profiles:

Parameter Cadaverine Monoacetylcadaverine This compound
Blood Concentration (nM) 120–180 15–30 8–25
Elevation in Schizophrenia No Yes (1.5–2×) Yes (2–3×)
Ethnic Variability Low Moderate High

Data synthesized from US and Japanese cohorts .

In contrast, monoacetylcadaverine correlates with acute psychotic episodes .

Analytical Considerations

Quantification of these compounds requires advanced techniques such as liquid chromatography-mass spectrometry (LC-MS). A 2021 study validated a novel LC-MS method with 99% accuracy for distinguishing monoacetylcadaverine and this compound, leveraging their distinct retention times and mass-to-charge ratios .

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